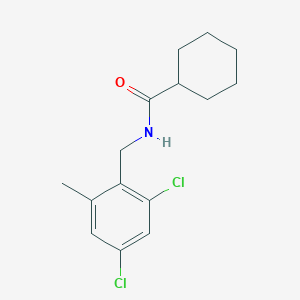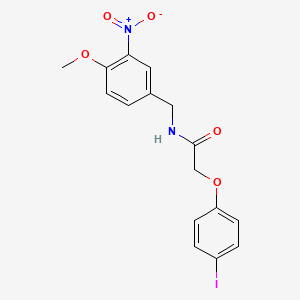![molecular formula C18H18N2O7 B3532543 methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B3532543.png)
methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
Vue d'ensemble
Description
Methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate, also known as DMOB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMOB is a member of the family of benzamide derivatives and is known to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to activate the p53 tumor suppressor pathway, which plays a key role in regulating cell division and preventing the formation of cancerous cells.
Biochemical and Physiological Effects:
methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to have anti-inflammatory and anti-oxidant effects. Additionally, methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to inhibit the formation of blood vessels, which is a process known as angiogenesis. Angiogenesis plays a key role in the growth and spread of cancer cells, and the inhibition of this process is a promising strategy for the development of cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate in lab experiments is its specificity for certain enzymes and signaling pathways. methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to selectively inhibit the activity of HDACs, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate in lab experiments is its potential toxicity. methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate. One area of research is the development of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate and its potential applications in the treatment of various diseases. Finally, the development of novel methods for the synthesis of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate and its derivatives will be important for the continued study of this compound.
Applications De Recherche Scientifique
Methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been the development of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate as a potential anti-cancer agent. methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-10-5-6-11(7-14(10)20(23)24)17(21)19-13-9-16(26-3)15(25-2)8-12(13)18(22)27-4/h5-9H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXCACZCFMAOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-({[(4-ethyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3532467.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3532471.png)
![ethyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B3532472.png)

![2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B3532480.png)
![4-({2-chloro-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3532491.png)
![methyl (3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)acetate](/img/structure/B3532495.png)


![4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B3532537.png)
![3,4-dimethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3532540.png)
![N-1,3-benzodioxol-5-yl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B3532547.png)
